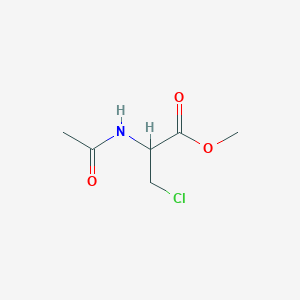

Methyl 2-acetylamino-3-chloropropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337384. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamido-3-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKDMFMKAAPDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601335105 | |

| Record name | N-Acetyl-3-chloroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87333-22-0, 18635-38-6, 40026-27-5 | |

| Record name | N-Acetyl-3-chloroalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87333-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Methyl 2-(acetylamino)-3-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087333220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18635-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC146378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-3-chloroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(acetylamino)-3-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Alanine, N-acetyl-3-chloro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRR48EMO38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-acetylamino-3-chloropropionate

This guide provides an in-depth analysis of Methyl 2-acetylamino-3-chloropropionate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering expert insights into its properties, synthesis, and applications.

Introduction and Core Identification

This compound, with the CAS Number 18635-38-6 , is a versatile building block in organic synthesis.[1][2][3][4] Its structure, featuring a chiral center, an ester group, a chlorine atom, and an amide linkage, makes it a valuable precursor for creating more complex molecules.[1] This compound is also known by several synonyms, including N-acetyl-3-chloro-L-alanine methyl ester and Methyl (R)-2-acetamido-3-chloropropanoate.[1][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and synthesis.

| Property | Value | Source(s) |

| CAS Number | 18635-38-6 | [1][2][3][4] |

| Molecular Formula | C6H10ClNO3 | [1][3][6][7] |

| Molecular Weight | 179.60 g/mol | [1][3][8] |

| Appearance | White solid | [1][2] |

| Melting Point | 74-76°C | [1] |

| Boiling Point | 303.6°C at 760 mmHg | [2] |

| Density | 1.207 g/cm³ | [2] |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol.[1] Insoluble in water.[7] |

Synthesis Protocol: Acetylation of (R)-methyl 2-amino-3-chloropropionate

The synthesis of this compound is commonly achieved through the N-acetylation of its amino precursor. This process is a cornerstone for producing this intermediate with high yield and purity.

Causality of Experimental Choices

The choice of diethyl ether as a solvent is strategic; it is relatively inert and allows for easy precipitation and filtration of the product.[9] Cooling the reaction to 0-5°C is critical to control the exothermic nature of the acylation reaction with acetic anhydride, minimizing potential side reactions.[9] A gradual warm-up ensures the reaction proceeds to completion.

Step-by-Step Synthesis Protocol

-

Suspension: Suspend 30 g of (R)-methyl 2-amino-3-chloropropionate in 400 mL of diethyl ether in a suitable reaction vessel.[9]

-

Cooling: Cool the suspension to a temperature range of 0-5°C using an ice bath, with continuous stirring.[9]

-

Acetylation: Slowly add 20 mL of acetic anhydride dropwise to the cooled suspension. It is crucial to maintain the reaction temperature between 0-5°C during this addition.[9]

-

Initial Reaction: After the dropwise addition is complete, continue stirring the mixture for an additional 40 minutes at 0-5°C.[9]

-

Reaction Completion: Gradually warm the reaction mixture to 15-25°C and continue to stir for 1-2 hours to ensure the reaction is complete.[9]

-

Product Isolation: Collect the precipitated solid product by filtration.

-

Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the final product under a vacuum to obtain pure Methyl (R)-2-acetamido-3-chloropropanoate.[9] A typical yield for this process is around 85%.[9]

Synthesis Workflow Diagram

Caption: Synthetic utility of this compound.

Analytical Methodology: Purity Assessment by Gas Chromatography

Ensuring the purity of this compound is critical for its successful use in subsequent reactions. Gas chromatography (GC) with an internal standard is a precise method for quantitative analysis.

Rationale for Method Selection

GC is well-suited for analyzing volatile and thermally stable compounds like this compound. The use of an internal standard, such as n-heptane, corrects for variations in injection volume and detector response, leading to more accurate and reproducible results. [10]

Step-by-Step Analytical Protocol

-

Standard Preparation: Prepare a stock solution of a suitable internal standard (e.g., n-heptane) in an appropriate solvent (e.g., methanol).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the chosen solvent. Add a precise amount of the internal standard stock solution. The mass ratio of the sample to the internal standard should be optimized, typically in the range of 4:1 to 15:1. [10]3. GC Instrument Setup:

-

Column: Select a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Carrier Gas: Use high-purity hydrogen or helium with a constant flow rate (e.g., 40 mL/min). [10] * Injector: Set the injector temperature to ensure complete volatilization of the sample without degradation.

-

Oven Program: Implement a temperature program, for instance, starting at 40°C and ramping up to 190°C, to ensure good separation of the analyte from any impurities and the solvent. [10] * Detector: Use a Flame Ionization Detector (FID), which is sensitive to organic compounds. Set the detector temperature and gas flows (e.g., air at 400 mL/min) as per the instrument's recommendation. [10]4. Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

-

Data Processing: Integrate the peak areas of this compound and the internal standard. Calculate the concentration and purity of the sample based on a pre-established calibration curve.

Analytical Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS 18635-38-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:18635-38-6 | Chemsrc [chemsrc.com]

- 5. Methyl 2-(acetylamino)-3-chloropropionate, (R)- | C6H10ClNO3 | CID 13178877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Methyl 2-(acetylamino)-3-chloropropionate, (S)- | C6H10ClNO3 | CID 36691031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 18635-38-6 [chemicalbook.com]

- 10. CN102798688B - Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method - Google Patents [patents.google.com]

A-Z Guide to Methyl 2-acetylamino-3-chloropropionate: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-acetylamino-3-chloropropionate, a key chemical intermediate. We will delve into its fundamental physicochemical properties, established synthesis protocols, applications, and critical safety information. This document is designed to serve as a practical resource for professionals in organic synthesis and pharmaceutical development.

Core Physicochemical Properties

This compound is a derivative of the amino acid alanine and is utilized as a versatile building block in the synthesis of more complex molecules.[1] Its identity and characteristics are defined by several key parameters.

The molecular weight of this compound is consistently reported as 179.60 g/mol .[2][3][4] It possesses the molecular formula C₆H₁₀ClNO₃.[1][2][3][5] This compound typically appears as a white solid with a melting point in the range of 74-76°C.[1][6] It demonstrates solubility in various organic solvents, including dichloromethane, ethyl acetate, and methanol, which facilitates its use in a wide array of reaction conditions.[1]

| Property | Value | Source(s) |

| Molecular Weight | 179.60 g/mol | [2][3][4][5] |

| Molecular Formula | C₆H₁₀ClNO₃ | [1][2][3] |

| IUPAC Name | methyl 2-acetamido-3-chloropropanoate | [3] |

| Appearance | White solid | [1][6] |

| Melting Point | 74-76°C | [1][6] |

| Common Synonyms | N-acetyl-3-chloroalanine methyl ester, N-acetylmine-3-chloro-L-alaninemethyl ester | [1][3][6] |

| CAS Number | 18635-38-6 (L-isomer), 87333-22-0 (DL-racemic mixture) | [1][3][5] |

Molecular Structure

The structure of this compound features several key functional groups that contribute to its reactivity: an N-acetyl group, a methyl ester, and a primary alkyl chloride. The presence of a chiral center at the alpha-carbon is a critical feature for applications in stereoselective synthesis.

Caption: 2D structure of Methyl 2-acetylamino-3-chloropropanoate.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through straightforward and well-established chemical transformations.

Common Synthetic Route

A prevalent method involves the N-acetylation of a methyl 2-amino-3-chloropropionate precursor.[1] This reaction is generally performed using acetic anhydride in a suitable inert solvent, such as diethyl ether, under controlled temperature conditions to yield the desired product.[1]

Another described method starts from L-serine methyl ester, which undergoes acidification followed by a chlorination reaction using an agent like thionyl chloride.[6]

The choice of route often depends on the desired stereochemistry (L-, D-, or racemic) and the availability of starting materials. The product is then isolated and purified using standard laboratory techniques like crystallization or chromatography.[1]

Caption: General workflow for the synthesis and purification of the target compound.

Applications in Research and Development

The utility of this compound stems from the versatile reactivity of its functional groups.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a valuable intermediate for building more complex, biologically active molecules.[1][6] The chlorine atom acts as a good leaving group for nucleophilic substitution reactions, while the ester and amide can be hydrolyzed or otherwise modified.

-

Electronic Chemicals: This compound sees significant use in the electronics industry, particularly in the formulation of photoresists for semiconductor manufacturing.[7] Its structure helps in fine-tuning critical properties like resolution and sensitivity in the lithographic process.[7]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: The compound is considered a harmful substance; inhalation and direct skin contact should be avoided.[6] It may cause an allergic skin reaction and is classified as very toxic to aquatic life with long-lasting effects.[3]

-

Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE, including chemical-resistant gloves and safety goggles, must be worn.[6]

-

Storage: Store in a cool, dry place away from sources of ignition such as high temperatures, sparks, and open flames.[6]

Users should always consult the latest Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a chemical intermediate with a well-defined profile and significant utility in both industrial and research settings. Its straightforward synthesis and versatile reactivity make it a valuable component in the production of electronic materials and as a building block in advanced organic synthesis. Adherence to established safety protocols is paramount when working with this compound to mitigate potential risks.

References

- The Chemical Properties and Synthesis of Methyl 2-acetylamino-3-chloropropion

- Methyl 2-(acetylamino)-3-chloropropionate, (S)-.

- Methyl 2-acetylamino-3-chloropropion

- Methyl 2-(acetylamino)-3-chloropropionate.

- Methyl 2-acetylamino-3-chloropropion

- Methyl 2-(acetylamino)-3-chloropropionate, (R)-.

- N-Acetyl-3-chloro-L-alanine methyl ester. (2024). ChemBK.

- N-Acetyl-3-chloro-L-alanine methyl ester 18635-38-6 Formula. ECHEMI.

- methyl N-acetyl-3-chloro-L-alanin

- Methyl 2-chloropropion

- Applications of this compound in Specialty Chemicals. (2025). Google AI Test Kitchen.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 2-(acetylamino)-3-chloropropionate, (S)- | C6H10ClNO3 | CID 36691031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-(acetylamino)-3-chloropropionate, (R)- | C6H10ClNO3 | CID 13178877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

"Methyl 2-acetylamino-3-chloropropionate" chemical properties

An In-Depth Technical Guide to Methyl 2-acetylamino-3-chloropropionate

Authored by a Senior Application Scientist

In the landscape of modern chemical synthesis, the utility of a molecule is often defined by its structural versatility and reactive potential. This compound stands as a prime example of such a versatile building block. Its unique combination of functional groups—an ester, an amide, a reactive chlorine atom, and a chiral center—renders it an invaluable intermediate in diverse fields, from the high-stakes precision of electronic materials to the life-altering realm of pharmaceuticals. This guide is intended for the discerning researcher and development professional, offering a comprehensive exploration of this compound's properties, synthesis, and applications. We will delve beyond mere data points, providing insights into the causality behind its chemical behavior and the strategic considerations for its use in experimental design.

Core Compound Identification and Characteristics

This compound is a derivative of the amino acid alanine, characterized by N-acetylation, methyl esterification of the carboxyl group, and chlorination at the beta-position. This compound is typically encountered as a white solid at room temperature and possesses solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol, which facilitates its use in a wide array of reaction conditions.[1]

Several synonyms and identifiers are used for this compound, which can vary based on its stereochemistry:

-

Systematic IUPAC Name: methyl 2-acetamido-3-chloropropanoate[2]

-

Common Synonyms: N-Acetyl-3-chloroalanine methyl ester, N-acetylmine-3-chloro-L-alaninemethyl ester, 3-chloro-2-acetylamino-propionic acid methylester.[3][4]

-

CAS Numbers: A key identifier is the CAS number, which can differ for stereoisomers. For instance, 18635-38-6 is frequently cited for the L-form, while 87333-22-0 may refer to the racemic mixture.[1][2][5]

Physicochemical and Spectroscopic Data

A summary of the core physicochemical properties is essential for experimental planning, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀ClNO₃ | [1][2][6] |

| Molecular Weight | 179.60 g/mol | [1][7] |

| Appearance | White solid | [1][3] |

| Melting Point | 74-76 °C | [1][5] |

| Boiling Point | 303.6 °C at 760 mmHg (Predicted) | [3][5] |

| Density | ~1.207 g/cm³ (Predicted) | [3] |

| InChIKey | IGKDMFMKAAPDDN-UHFFFAOYSA-N (Racemic) | [6][8] |

Structural Representation

The molecule's functionality is rooted in its structure. The presence of distinct reactive sites allows for selective chemical transformations.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

The preparation of this compound is a critical process, dictating its purity and suitability for downstream applications. A prevalent laboratory and industrial method involves the N-acetylation of a methyl 2-amino-3-chloropropionate precursor.[1]

Synthetic Workflow: Acetylation Pathway

The choice of an acetylation agent and reaction conditions is paramount. Acetic anhydride is commonly used due to its high reactivity and the straightforward workup of byproducts. The reaction is typically performed in an inert solvent to control temperature and facilitate product isolation.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 18635-38-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Methyl 2-(acetylamino)-3-chloropropionate, (S)- | C6H10ClNO3 | CID 36691031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

Foundational Understanding: Properties and Structure

An In-Depth Technical Guide to Methyl 2-acetylamino-3-chloropropionate: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of this compound, a versatile chiral building block essential for advanced organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's structural and chemical properties, outlines detailed synthetic protocols with mechanistic insights, and explores its critical applications as a synthetic intermediate, particularly in the formation of aziridines and the synthesis of active pharmaceutical ingredients (APIs).

This compound (may also be referred to as N-acetyl-3-chloro-alanine methyl ester) is a functionalized amino acid derivative. Its structure incorporates a chiral center, an N-acetyl group, a methyl ester, and a reactive chloromethyl moiety, making it a highly valuable precursor for a variety of complex molecules.[1] The presence of these distinct functional groups allows for selective chemical transformations, a cornerstone of modern synthetic strategy.

The molecule's chirality is of paramount importance. The L-enantiomer, (R)-Methyl 2-acetylamino-3-chloropropanoate, is a key intermediate in the synthesis of certain pharmaceuticals.[2] Understanding the stereochemistry is crucial for its application in stereoselective synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18635-38-6 ((R)-enantiomer) | [1] |

| Molecular Formula | C₆H₁₀ClNO₃ | [1] |

| Molecular Weight | 179.60 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 74-76 °C | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.[1] | [1] |

| IUPAC Name | methyl (2R)-2-acetamido-3-chloropropanoate |

Synthesis of this compound: A Strategic Approach from L-Serine

The most common and economically viable synthesis of (R)-Methyl 2-acetylamino-3-chloropropionate begins with the readily available amino acid, L-Serine. The synthesis is a multi-step process designed to systematically modify the functional groups of the starting material. A Chinese patent outlines a robust three-step method involving esterification, chlorination, and acylation.[2]

The strategic decision to start with L-Serine is based on its availability and the fact that its inherent chirality can be preserved throughout the synthesis, leading to the desired enantiomerically pure product.

Caption: Synthetic workflow from L-Serine to the target compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures described in the patent literature.[2][3] It is designed to be a self-validating system, where the successful isolation and characterization of each intermediate confirms the efficacy of the previous step.

Part A: Esterification of L-Serine

-

Rationale: The first step is a Fischer esterification to protect the carboxylic acid as a methyl ester. Using thionyl chloride with methanol is a highly effective method, as it generates HCl in situ, which catalyzes the reaction, and also acts as the chlorinating agent for the subsequent step.

-

Procedure:

-

Suspend L-Serine (1.0 eq) in methanol (approx. 3-4 mL per gram of serine).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours, or until TLC analysis indicates the consumption of starting material.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield crude L-Serine methyl ester hydrochloride as a solid. This intermediate is often used in the next step without further purification.

-

Part B: Chlorination of the Hydroxyl Group

-

Rationale: This step substitutes the primary alcohol of the serine derivative with a chlorine atom via a nucleophilic substitution reaction. Thionyl chloride is an excellent reagent for this transformation, and a catalytic amount of dimethylformamide (DMF) can be used to form the Vilsmeier reagent in situ, which facilitates the reaction.

-

Procedure:

-

Suspend the L-Serine methyl ester hydrochloride (1.0 eq) from the previous step in a suitable solvent like dichloromethane or dichloroethane.

-

Add a catalytic amount of DMF (e.g., 0.05 eq).

-

Slowly add thionyl chloride (1.5-2.0 eq) dropwise at a controlled temperature (e.g., 35-40 °C).[3]

-

Heat the reaction mixture and reflux for an extended period (can be up to 48-60 hours) until the reaction is complete as monitored by TLC or GC.[3]

-

After completion, cool the mixture and evaporate the solvent to obtain crude 3-Chloro-L-alanine methyl ester hydrochloride.

-

Part C: N-Acetylation

-

Rationale: The final step is the acylation of the primary amine to form the amide. Acetic anhydride is an effective and common acetylating agent for this purpose.

-

Procedure:

-

Dissolve the crude 3-Chloro-L-alanine methyl ester hydrochloride (1.0 eq) in a suitable solvent.

-

Add acetic anhydride (1.1-1.5 eq). The reaction may be performed in the presence of a base to neutralize the HCl salt and drive the reaction.

-

Stir the reaction at room temperature until completion.

-

Upon completion, the reaction mixture is worked up, typically by quenching with water or a bicarbonate solution, followed by extraction with an organic solvent.

-

The organic layer is dried and concentrated. The final product, this compound, can be purified by recrystallization from a solvent like ethanol to yield a white solid.[2]

-

Core Application: A Gateway to Aziridines and Pharmaceutical Synthesis

The synthetic value of this compound lies in its ability to act as a precursor to other high-value chemical entities.

Intramolecular Cyclization to Aziridine-2-Carboxylate

One of the most powerful applications of this compound is its conversion to a highly functionalized aziridine.[1][4] In the presence of a base, the amide proton is abstracted, and the resulting anion undergoes an intramolecular SN2 reaction, displacing the chloride to form the strained three-membered aziridine ring.

This transformation is stereospecific and provides a direct route to chiral aziridine-2-carboxylates. These aziridines are exceptionally useful intermediates, as the strained ring can be opened by a wide range of nucleophiles to stereoselectively introduce new functionalities, providing access to diverse unnatural α- and β-amino acids.[5]

Caption: Base-mediated cyclization to form an aziridine ring.

Key Intermediate in the Synthesis of Ramipril

This compound is identified in the patent literature as a crucial intermediate in the synthesis of Ramipril.[2] Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and congestive heart failure. The synthesis of complex APIs like Ramipril requires chiral building blocks that can be incorporated into the final structure with high fidelity. The use of this specific chloro-alanine derivative underscores its importance in the pharmaceutical industry, where access to enantiomerically pure and versatile intermediates is a critical factor in drug development and manufacturing.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken. This compound may cause an allergic skin reaction and is considered very toxic to aquatic life with long-lasting effects.[6] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern organic chemist. Its defined stereochemistry and array of functional groups provide a reliable platform for constructing complex molecular architectures. The synthetic route from L-Serine is a practical example of how readily available natural products can be converted into high-value, non-natural building blocks. Its pivotal role in the formation of aziridines and in the synthesis of major pharmaceuticals like Ramipril validates its authoritative standing as an indispensable component in the researcher's synthetic toolbox.

References

- The Chemical Properties and Synthesis of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- methyl N-acetyl-3-chloro-L-alaninate. (2024). ChemBK.

-

Stalick, W. M., & St-Laurent, D. R. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Wageningen University Research. Available at: [Link]

-

Preparation of 2,3-diaminopropionate from ring opening of aziridine-2-carboxylate. (n.d.). Korean Chemical Society. Available at: [Link]

- The Chemical Properties and Synthesis of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- The Chemical Properties and Synthesis of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- The Chemical Properties and Synthesis of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- The Chemical Properties and Synthesis of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- The Chemical Properties and Synthesis of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- CN104003894B - The preparation method of N-acetyl-β-chloro-ALANINE methyl esters. (n.d.). Google Patents.

- The Chemical Properties and Synthesis of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- The Chemical Properties and Synthesis of this compound. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- CN111018728A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride. (n.d.). Google Patents.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. CN104003894B - The preparation method of N-acetyl-β-chloro-ALANINE methyl esters - Google Patents [patents.google.com]

- 3. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. bioorg.org [bioorg.org]

- 6. researchgate.net [researchgate.net]

The Versatile Chiral Building Block: A Technical Guide to Methyl 2-acetylamino-3-chloropropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding a Key Synthetic Intermediate

Methyl 2-acetylamino-3-chloropropionate is a chiral synthetic intermediate of significant interest in the chemical and pharmaceutical industries. Its trifunctional nature, possessing an ester, an amide, and a reactive alkyl chloride, makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery and development. This guide provides an in-depth overview of its chemical identity, synthesis, reactivity, and applications, tailored for the discerning scientific audience.

Nomenclature and Identification: A Compound of Many Names

Clarity in communication is paramount in scientific endeavors. "this compound" is frequently known by several synonyms and identifiers across various databases and suppliers. Understanding these is crucial for efficient literature searching and procurement.

The compound's identity is unequivocally established by its IUPAC name and CAS Registry Number. Depending on the stereochemistry at the alpha-carbon, it can exist as the (R)-enantiomer, the (S)-enantiomer, or a racemic mixture.

| Identifier | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| IUPAC Name | methyl (2R)-2-acetamido-3-chloropropanoate[1] | methyl (2S)-2-acetamido-3-chloropropanoate[2] | methyl 2-acetamido-3-chloropropanoate[3] |

| CAS Number | 18635-38-6 | 327064-63-1[2] | 87333-22-0[3] |

| Molecular Formula | C₆H₁₀ClNO₃[1] | C₆H₁₀ClNO₃[2] | C₆H₁₀ClNO₃[3] |

| Molecular Weight | 179.60 g/mol [1] | 179.60 g/mol [2] | 179.60 g/mol [3] |

Common Synonyms:

-

N-Acetyl-3-chloro-L-alanine methyl ester (for the (R)-enantiomer, assuming L-configuration corresponds to R)[3]

-

N-Acetyl-3-chloro-D-alanine methyl ester (for the (S)-enantiomer, assuming D-configuration corresponds to S)[2]

-

N-Acetyl-3-chloro-DL-alanine methyl ester (for the racemic mixture)[3]

-

Methyl N-acetyl-3-chloroalaninate

-

2-Acetamido-3-chloropropanoic acid methyl ester

-

N-acetyl-β-chloro-alanine methyl ester[4]

Synthesis: Crafting the Chiral Intermediate

The synthesis of this compound is a critical aspect of its utility. A common and efficient method involves a multi-step process starting from the readily available amino acid, L-serine. This pathway provides a reliable route to the enantiomerically pure compound, which is often required in pharmaceutical applications.

A patented method outlines a clear, three-step synthesis:

-

Esterification of L-Serine: L-serine is first converted to its methyl ester.

-

Chlorination: The hydroxyl group of the serine methyl ester is then substituted with a chlorine atom using a chlorinating agent like thionyl chloride.

-

Acetylation: The final step involves the acylation of the amino group with acetic anhydride to yield the desired N-acetyl-β-chloro-L-alanine methyl ester.[4]

This process is advantageous due to its high yield and the limited formation of byproducts.[4] Furthermore, the mother liquor from the reaction can be recovered, and the acetic acid and acetic anhydride from the acylation step can be purified and reused, contributing to a more cost-effective and environmentally conscious synthesis.[4]

Caption: Synthetic pathway from L-serine.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the methyl ester, the N-acetyl group, and the primary alkyl chloride. This allows for a range of chemical transformations, making it a valuable precursor in the synthesis of various pharmaceutical agents and other fine chemicals.

The primary alkyl chloride is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at the 3-position. The ester can be hydrolyzed to the corresponding carboxylic acid, and the amide bond can also be cleaved under certain conditions, although it is generally more stable.

While specific, publicly available examples of its direct use in the synthesis of blockbuster drugs are not prevalent, its role as a versatile building block for novel therapeutic agents is clear. It is frequently employed in the synthesis of complex, biologically active molecules.[5] For instance, derivatives of this compound are used in the development of novel enzyme inhibitors and as precursors to unnatural amino acids that can be incorporated into peptides with modified biological activities.

Analytical Characterization

A comprehensive understanding of a compound's analytical profile is essential for quality control and reaction monitoring. While a publicly available, fully assigned NMR spectrum is not readily found, the expected spectral characteristics can be inferred from its structure. PubChem provides access to a 13C NMR spectrum for the racemic mixture.[3]

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show signals for the acetyl methyl protons, the methoxy protons of the ester, the diastereotopic protons of the chloromethyl group, and the proton on the alpha-carbon.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ester and amide, the alpha-carbon, the chloromethyl carbon, and the methyl carbons of the acetyl and methoxy groups.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch, C=O stretches of the amide and ester, and the C-Cl stretch.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

This compound is classified as a substance that may cause an allergic skin reaction.[6] It is also considered very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate safety precautions must be taken during its handling and disposal.

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[7]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

-

Store the compound in a tightly sealed container in a cool, dry place.[7]

-

Follow all institutional and national guidelines for the disposal of chemical waste.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in organic synthesis, particularly in the development of new pharmaceutical compounds. Its well-defined stereochemistry, multiple reactive sites, and established synthetic routes make it a key intermediate for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory and beyond.

References

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Methyl 2-(acetylamino)-3-chloropropionate, (S)- | C6H10ClNO3 | CID 36691031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(acetylamino)-3-chloropropionate | C6H10ClNO3 | CID 287006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104003894B - The preparation method of N-acetyl-β-chloro-ALANINE methyl esters - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.fi [fishersci.fi]

N-acetyl-3-chloroalanine methyl ester properties

An In-depth Technical Guide to N-acetyl-3-chloroalanine methyl ester: Properties, Synthesis, and Applications

Introduction

N-acetyl-3-chloroalanine methyl ester is a pivotal chiral building block in modern synthetic chemistry, valued for its versatile reactivity and strategic importance as a key intermediate in the synthesis of complex pharmaceuticals. With the chemical formula C₆H₁₀ClNO₃ and a molecular weight of 179.6 g/mol , this compound belongs to the class of modified amino acid esters. Its structure incorporates an acetylated amine, a methyl ester, and a reactive alkyl chloride, making it a trifunctional reagent suitable for a variety of chemical transformations.

This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of N-acetyl-3-chloroalanine methyl ester. Moving beyond a simple recitation of facts, this document offers insights into the causality behind its synthesis and application, detailed experimental considerations, and a thorough analysis of its physicochemical and toxicological profile. The primary focus will be on its role as a precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Ramipril, highlighting its significance in medicinal chemistry.

Part 1: Physicochemical Properties and Characterization

A precise understanding of a compound's physical properties is the foundation of its effective application in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Physical and Chemical Properties

N-acetyl-3-chloroalanine methyl ester is typically supplied as an off-white crystalline powder or solid.[1] The key physicochemical data for the racemic (DL, CAS: 87333-22-0) and L-enantiomer (CAS: 18635-38-6) are summarized below.[1][2] While minor differences may exist between enantiomers, the general properties are comparable.

| Property | Value | Source(s) |

| CAS Number | 87333-22-0 (DL-form); 18635-38-6 (L-form) | [1][2][3] |

| Molecular Formula | C₆H₁₀ClNO₃ | [1] |

| Molecular Weight | 179.6 g/mol | [1][3] |

| Appearance | Off-white crystalline powder | [1][4] |

| Melting Point | 74-83 °C | [1][5][6] |

| Boiling Point | ~303-386 °C (Predicted) | [1][6] |

| Density | ~1.3 g/cm³ | [1] |

| Solubility | Soluble in water, Dichloromethane, Ethyl Acetate, Methanol | [5][6][7] |

Stability and Storage

From a chemical stability perspective, the ester and amide functionalities are generally stable under neutral conditions but are susceptible to hydrolysis under strong acidic or basic conditions. The C-Cl bond is the most reactive site for nucleophilic substitution. Thermally, the compound decomposes at high temperatures.

Recommended Storage Protocol: For long-term integrity, N-acetyl-3-chloroalanine methyl ester should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[4][7] The storage area should be well-ventilated and away from sources of heat, sparks, or open flames.

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

~ 2.0 ppm (singlet, 3H): Protons of the acetyl (CH₃CO) group.

-

~ 3.7 ppm (singlet, 3H): Protons of the methyl ester (COOCH₃) group.

-

~ 3.8-4.0 ppm (multiplet, 2H): Diastereotopic protons on the β-carbon (CH₂Cl), coupled to the α-proton.

-

~ 4.6 ppm (multiplet, 1H): The α-proton (CH), coupled to the β-protons and the amide proton.

-

~ 6.3 ppm (doublet, 1H): The amide proton (NH), coupled to the α-proton. Its chemical shift can be variable and is dependent on solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides information on the carbon framework.

-

~ 23 ppm: Acetyl methyl carbon (CH₃CO).

-

~ 45 ppm: β-carbon (CH₂Cl), shifted downfield due to the electronegative chlorine atom.

-

~ 53 ppm: α-carbon and methyl ester carbon (CH and OCH₃), which may be resolved.

-

~ 170 ppm: Acetyl carbonyl carbon (C=O).

-

~ 172 ppm: Ester carbonyl carbon (C=O).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

-

~ 3300 cm⁻¹: N-H stretching vibration of the secondary amide.

-

~ 2950-3000 cm⁻¹: C-H stretching of the methyl and methylene groups.

-

~ 1740 cm⁻¹: C=O stretching of the ester group (a strong, sharp peak).

-

~ 1650 cm⁻¹ (Amide I band): C=O stretching of the amide group.

-

~ 1540 cm⁻¹ (Amide II band): N-H bending and C-N stretching of the amide group.

-

~ 650-800 cm⁻¹: C-Cl stretching vibration in the fingerprint region.

-

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular identity.

-

Molecular Ion (M+): Expected at m/z = 179 (for ³⁵Cl) and 181 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (•OCH₃, M-31), the loss of the carbomethoxy group (•COOCH₃, M-59), and cleavage of the Cα-Cβ bond.

-

Part 2: Synthesis and Mechanistic Insights

The most common and industrially relevant synthesis of N-acetyl-3-chloroalanine methyl ester begins with the readily available amino acid, L-serine. This multi-step process is a classic example of functional group manipulation.

Synthetic Workflow Overview

The transformation from L-serine involves three critical steps: (1) Protection of the carboxylic acid as a methyl ester, (2) Substitution of the primary alcohol with a chlorine atom, and (3) Protection of the amine as an acetamide.

Experimental Protocol and Mechanistic Discussion

The following protocol is a representative synthesis. It is designed as a self-validating system where the successful outcome of each step is predicated on the principles of the underlying reaction mechanism.

Step 1: Esterification of L-Serine

-

Protocol:

-

Suspend L-Serine (1.0 eq.) in methanol (10 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise, maintaining the temperature below 5°C.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to yield L-serine methyl ester hydrochloride as a solid.

-

-

Causality and Expertise: Using thionyl chloride with methanol is a highly efficient method for esterification (the Fischer esterification is an alternative but often requires stronger acids and heat). SOCl₂ reacts with methanol in situ to form methyl chlorosulfite and HCl gas. The generated HCl protonates the carboxylic acid, activating it towards nucleophilic attack by methanol. The excess methanol serves as both reagent and solvent, driving the equilibrium towards the product. Cooling is critical during the addition of SOCl₂ to control the exothermic reaction with methanol.

Step 2: Chlorination of L-Serine Methyl Ester

-

Protocol:

-

Suspend L-serine methyl ester hydrochloride (1.0 eq.) in an appropriate solvent like dichloromethane.

-

Cool the mixture to 0°C.

-

Slowly add thionyl chloride (1.1 eq.).

-

After addition, warm the reaction to 30-40°C and stir for 8-12 hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the mixture and collect the precipitated 3-chloro-L-alanine methyl ester hydrochloride by filtration.

-

-

Causality and Expertise: This is a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group. Thionyl chloride reacts with the primary alcohol to form a chlorosulfite ester intermediate. The chloride ion, either from SOCl₂ or the hydrochloride salt, then acts as a nucleophile, attacking the carbon and displacing the chlorosulfite group in an Sₙ2 reaction. The byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion.

Step 3: N-Acylation

-

Protocol:

-

Suspend 3-chloro-L-alanine methyl ester hydrochloride (1.0 eq.) in a solvent such as dichloromethane.

-

Cool to 0°C and add a base, such as triethylamine (2.2 eq.), to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

-

Add acetic anhydride (1.2 eq.) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Wash the reaction mixture with water, dilute HCl, and sodium bicarbonate solution to remove excess reagents and salts.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

-

Causality and Expertise: The free amine of the amino acid ester is a nucleophile that attacks one of the carbonyl carbons of acetic anhydride. The use of a non-nucleophilic base (triethylamine) is crucial. It deprotonates the ammonium salt to generate the free, nucleophilic amine. It also neutralizes the acetic acid byproduct, preventing it from protonating the starting amine and stopping the reaction. The workup sequence is designed to remove all water-soluble impurities, yielding the final product.

Part 3: Chemical Reactivity and Applications in Drug Development

The synthetic utility of N-acetyl-3-chloroalanine methyl ester stems directly from the reactivity of its alkyl chloride group. As a primary chloride, it is an excellent substrate for Sₙ2 reactions, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.

Core Reactivity: The Sₙ2 Reaction

The chlorine atom is a good leaving group, and the adjacent carbon is electrophilic. This site readily reacts with a wide range of nucleophiles, including amines, carbanions, and enolates. This reactivity is the cornerstone of its application as a key intermediate.

Key Application: Synthesis of Ramipril

Ramipril is a potent ACE inhibitor used to treat hypertension and congestive heart failure. A critical step in its synthesis involves the coupling of two complex chiral fragments. N-acetyl-3-chloroalanine methyl ester serves as a precursor to one of these fragments, the bicyclic amino acid ester.

In a key step, N-acetyl-3-chloroalanine methyl ester is reacted with a nucleophile like cyclopentenopyrrolidine.[9] This reaction forms a new C-N bond and sets the stage for a subsequent intramolecular cyclization to form the core azabicyclo[3.3.0]octane structure of the drug.

This strategic use of N-acetyl-3-chloroalanine methyl ester allows for the efficient and stereocontrolled construction of a complex molecular architecture, demonstrating its value in pharmaceutical manufacturing.

Part 4: Safety, Handling, and Toxicology

As with any reactive chemical intermediate, a strict adherence to safety protocols is mandatory when handling N-acetyl-3-chloroalanine methyl ester.

Hazard Profile

The primary documented hazard is its potential to cause an allergic skin reaction (GHS Hazard H317).[1] It is also considered a harmful substance that may cause irritation to the eyes, skin, and respiratory tract.[6]

-

Hazard Statement: H317: May cause an allergic skin reaction.

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

Some sources also note that due to its classification as a reactive intermediate, it should be handled with the assumption of potential carcinogenic, teratogenic, or mutagenic risks, necessitating the use of high-level controls to prevent exposure.[6]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation risk.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat is required.

-

-

Spill Response: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid generating dust.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-acetyl-3-chloroalanine methyl ester is more than a simple chemical reagent; it is a testament to the power of strategic molecular design. Its value lies in the predictable reactivity of its functional groups, which allows for its seamless integration into complex synthetic pathways for high-value targets like Ramipril. This guide has provided a senior-level perspective on its properties, synthesis, and application, emphasizing the scientific rationale behind its use. For the drug development professional, a thorough understanding of this and other such key intermediates is not merely academic—it is essential for the innovation, efficiency, and safety of modern pharmaceutical synthesis.

References

-

Tradeindia. N-acetyl-3-chloro-l-alanine Methyl Ester at Best Price in Lanxi, Zhejiang. Available from: [Link]

-

ChemBK. N-Acetyl-3-chloro-L-alanine methyl ester. Available from: [Link]

- Google Patents. CN104817486A - Ramipril intermediate synthesis method.

-

ChemBK. intermediate of Ramipril. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. N-Acetyl-L-alanine. Available from: [Link]

- Google Patents. WO2009122433A2 - A process for preparation of ramipril.

-

Di Gioia, M. L., et al. Simple and efficient Fmoc removal in ionic liquid. Royal Society of Chemistry, Supplementary Material. Available from: [Link]

-

FREDI. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Available from: [Link]

-

CAS Common Chemistry. N-Acetyl-3-chloroalanine methyl ester. Available from: [Link]

-

PubChem, National Center for Biotechnology Information. N-Acetyl-ala-ala-ala-methylester. Available from: [Link]

- Google Patents. WO2010049401A1 - Method for the synthesis of a ramipril intermediate.

-

PubChem, National Center for Biotechnology Information. Improved process for preparation of ramipril - Patent WO-2006059347-A3. Available from: [Link]

-

LookChem. Cas 87333-22-0,N-Acetyl-3-chloro-L-serine methyl ester. Available from: [Link]

-

ChemBK. methyl N-acetyl-3-chloro-L-alaninate. Available from: [Link]

-

Ziesche, R., et al. (2018). Chemical quantification of N-acyl alanine methyl ester (NAME) production and impact on temporal gene expression patterns in Roseovarius tolerans EL-164. PLOS ONE. Available from: [Link]

-

NIST. L-Phenylalanine, N-acetyl-, methyl ester. NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. Comparison IR spectra of alanine CH3CH(NH2)COOH and alanine CD3CH(NH2)COOH. Available from: [Link]

-

CP Lab Safety. L-N-Acetyl-B-chloroalanine Methyl Ester, min 98%, 1 gram. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. lookchem.com [lookchem.com]

- 5. N-acetyl-3-chloro-l-alanine Methyl Ester at Best Price in Lanxi, Zhejiang | Howdor Technology Co., Ltd. [tradeindia.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. rsc.org [rsc.org]

- 9. WO2009122433A2 - A process for preparation of ramipril - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-acetylamino-3-chloropropionate: Safety, Handling, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to a Key Chiral Building Block

Methyl 2-acetylamino-3-chloropropionate (CAS No. 18635-38-6) is a synthetic, halogenated amino acid derivative that serves as a critical intermediate in advanced organic synthesis.[1][2] While it does not occur naturally, its value lies in the unique combination of functional groups arranged around a chiral center: an N-acetylated amine, a methyl ester, and a reactive alkyl chloride.[2][3] This trifecta of functionality makes it a versatile building block, particularly in the pharmaceutical industry for constructing complex molecules like beta-lactam antibiotics and cardiovascular drugs.[1][4] Its structure allows for the precise introduction of chirality, which is paramount in developing stereospecific active pharmaceutical ingredients (APIs). Understanding its properties and safety profile is not merely a regulatory formality but a prerequisite for its effective and safe utilization in the laboratory.

-

Synonyms: Methyl N-acetyl-3-chloroalaninate, (R)-Methyl 2-acetamido-3-chloropropanoate, N-acetyl-3-chloro-L-alanine methyl ester[2][3][5]

Section 2: Physicochemical Profile: A Practical Perspective

The physical properties of a reagent dictate its handling, reaction setup, and purification strategy. This compound is typically encountered as a white to off-white crystalline solid.[1][2][3][7] The defined melting point range is a key indicator of purity and is crucial for characterization. Its solubility profile is fundamental to its application; being soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol allows its use in a wide array of reaction conditions.[3][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) | Significance for the Researcher |

| Appearance | White to off-white crystalline solid | [2][3][7] | Visual cue for purity; deviations in color may suggest degradation or impurities. |

| Melting Point | 74-76 °C | [2][3][4][5][9] | A sharp melting point is an indicator of high purity. Useful for reaction temperature control. |

| Boiling Point | 303.6 °C (at 760 mmHg) | [1][2][4][9] | High boiling point indicates low volatility under standard lab conditions, but vacuum distillation would be required for purification. |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [3][8] | Informs the choice of solvent for reactions, extractions, and chromatographic purification. |

| Density | ~1.207 g/cm³ | [2][7] | Important for calculations involving volume-to-mass conversions in reaction setup. |

| Vapor Pressure | 0.000924 mmHg at 25°C | [1][2][5][8][9] | Extremely low volatility minimizes inhalation risk at room temperature but does not eliminate it. |

| Flash Point | ~137.4 °C | [2][9] | The compound is not highly flammable, but sources of ignition should be avoided at elevated temperatures. |

Section 3: Hazard Identification and Risk Assessment

While extensive long-term toxicological data is limited, this compound is considered a moderately hazardous chemical.[1] The primary risks associated with acute exposure are irritation to the eyes, skin, and respiratory tract.[1][10] The most specific hazard identified in GHS classifications is its potential to cause an allergic skin reaction (H317: May cause an allergic skin reaction), making dermal protection a critical control measure.[11]

The lack of comprehensive carcinogenicity data from bodies like IARC or the EPA necessitates a conservative approach to handling.[1] The presence of chlorine and nitrogen in the molecule means that thermal decomposition, especially during a fire, can release toxic and corrosive gases such as hydrogen chloride and nitrogen oxides.[1] Therefore, all handling should be predicated on minimizing exposure through engineered controls and appropriate personal protective equipment.

Caption: Risk assessment workflow for handling the compound.

Section 4: Laboratory Handling and Exposure Control Protocols

A self-validating safety protocol relies on a multi-layered approach, beginning with engineering controls and supplemented by rigorous personal protective measures.

4.1 Engineering Controls: The Primary Barrier All manipulations of this compound, especially handling the solid powder, must be performed within a certified chemical fume hood. This is non-negotiable. The fume hood provides constant ventilation, drawing airborne particles and potential vapors away from the user's breathing zone, which is the most critical step in mitigating inhalation risk.

4.2 Personal Protective Equipment (PPE): Justified Selection

-

Hand Protection: Given the H317 classification (skin sensitizer), selection of appropriate gloves is crucial. Standard nitrile gloves provide adequate splash protection for incidental contact. For extended handling or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes or accidental aerosolization of the powder.

-

Body Protection: A standard laboratory coat should be worn and kept fully fastened to protect skin and clothing.

4.3 Step-by-Step Safe Handling Workflow

-

Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Weighing: Tare the balance with a weigh boat inside the fume hood. Carefully dispense the solid compound from the stock container onto the weigh boat, minimizing the creation of dust. Close the stock container immediately.

-

Transfer & Dissolution: Gently add the weighed solid to the reaction vessel, which should also be inside the fume hood. Add the chosen solvent slowly to avoid splashing.

-

Reaction: Keep the entire apparatus within the fume hood for the duration of the reaction. If heating is required, ensure the setup is secure and monitored.

-

Cleanup: Decontaminate any surfaces with an appropriate solvent and cleaning agent. Dispose of contaminated materials (gloves, weigh boats) in a designated hazardous waste container.

Caption: Step-by-step safe handling protocol.

Section 5: Reactivity and Incompatibility: A Mechanistic Approach

The compound's structure contains three key functional groups that dictate its reactivity:

-

Methyl Ester: Susceptible to hydrolysis under both acidic and, more rapidly, basic conditions (saponification). Contact with strong bases should be avoided to prevent unintended cleavage of the ester.

-

Alkyl Chloride: The primary chloride is a leaving group, making this position susceptible to nucleophilic substitution. This is often the desired reactivity but also a source of incompatibility with strong nucleophiles or bases.

-

Amide: Generally stable, but can be hydrolyzed under harsh acidic or basic conditions.

For these reasons, this compound should be stored away from strong oxidizing agents and strong bases.[1] It should be stored under cool, dry conditions in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[1]

Section 6: Accidental Release and First Aid Measures

Spill Response (Solid):

-

Evacuate non-essential personnel from the area.

-

Wearing full PPE, gently sweep up the spilled solid material, avoiding dust generation.

-

Place the material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a damp cloth, and dispose of the cloth in the hazardous waste container.

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[12] If irritation or a rash develops (consistent with sensitization), seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 7: Synthesis and Chemical Utility

A common synthetic route provides context on the compound's origin and potential impurities. The acetylation of an amino acid ester precursor is a standard method.[3] For instance, (R)-methyl 2-amino-3-chloropropionate can be reacted with acetic anhydride to yield the final N-acetylated product.[3] This highlights that precursors like the un-acetylated amine or reagents like acetic acid could be potential process impurities.

Caption: A common synthetic pathway to the target compound.

This compound's primary utility is as a chiral building block for further chemical transformations, leveraging the reactivity of its ester and chloride functionalities.[2][3][4]

References

- The Chemical Properties and Synthesis of Methyl 2-acetylamino-3-chloropropion

-

ChemBK. "this compound". (2024-04-09). [Link]

-

LookChem. "this compound CAS 18635-38-6". [Link]

-

MySkinRecipes. "this compound". [Link]

-

ChemBK. "N-Acetyl-3-chloro-L-alanine methyl ester". (2024-04-09). [Link]

-

AHH Chemical. "this compound, CasNo.18635-38-6". [Link]

-

KAISA GROUP INC. "this compound CAS NO.18635-38-6". [Link]

-

ChemBK. "methyl N-acetyl-3-chloro-L-alaninate". (2024-04-09). [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [myskinrecipes.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound CAS 18635-38-6 [homesunshinepharma.com]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.fi [fishersci.fi]

In-Depth Technical Guide to the Spectral Analysis of Methyl 2-acetylamino-3-chloropropionate

Foreword

This technical guide provides a comprehensive overview of the spectral characteristics of Methyl 2-acetylamino-3-chloropropionate, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. In the absence of publicly available, raw experimental spectra, this guide leverages predictive methodologies and comparative analysis with structurally similar compounds to offer a robust interpretation of the expected spectral features. Every protocol and analytical discussion is grounded in established scientific principles to ensure the highest degree of technical accuracy and practical utility.

Introduction to this compound

This compound (CAS No. 18635-38-6) is a halogenated, N-acetylated amino acid ester.[1] Its molecular structure, featuring a chiral center, an amide linkage, an ester group, and a reactive chlorine atom, makes it a versatile building block in organic synthesis.[1] It is primarily utilized as an intermediate in the synthesis of bioactive molecules, including beta-lactam antibiotics.[2] The compound typically appears as a white to off-white crystalline solid with a melting point in the range of 74-76 °C.[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀ClNO₃ | [1][3] |

| Molecular Weight | 179.60 g/mol | [1][3] |

| CAS Number | 18635-38-6 | [1][3] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 74-76 °C | [1] |

| Boiling Point (Predicted) | 303.6 ± 27.0 °C at 760 mmHg | [] |

| Density (Predicted) | 1.207 g/cm³ | [5] |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show five distinct signals.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~6.3 | Doublet | 1H | N-H | The amide proton is expected to be a doublet due to coupling with the adjacent α-proton. |

| ~4.8 | Multiplet | 1H | α-CH | This proton is coupled to the amide proton and the diastereotopic protons of the β-carbon, resulting in a complex multiplet. |

| ~3.8 | Singlet | 3H | O-CH₃ | The methyl ester protons are in a shielded environment and appear as a singlet. |

| ~3.7 | Multiplet | 2H | β-CH₂Cl | The diastereotopic protons on the carbon bearing the chlorine atom will appear as a multiplet due to coupling with the α-proton. The electronegative chlorine atom will cause a downfield shift compared to an alkyl group. |

| ~2.1 | Singlet | 3H | COCH₃ | The acetyl methyl protons are deshielded by the adjacent carbonyl group and appear as a singlet. |

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum is expected to display six signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~171 | C=O (Ester) | The ester carbonyl carbon is typically found in this region. |

| ~170 | C=O (Amide) | The amide carbonyl carbon resonates at a slightly upfield position compared to the ester carbonyl. |

| ~53 | O-CH₃ | The carbon of the methyl ester is shielded by the oxygen atom. |

| ~52 | α-CH | The α-carbon is deshielded by the adjacent nitrogen and carbonyl groups. |

| ~45 | β-CH₂Cl | The carbon atom bonded to the electronegative chlorine atom is significantly deshielded. |

| ~23 | COCH₃ | The acetyl methyl carbon is found in the typical alkyl region. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Apply baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data (Predicted)

The predicted IR spectrum of this compound will show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Functional Group |

| ~3300 | Strong, Broad | N-H Stretch | Amide |

| ~2950 | Medium | C-H Stretch | Aliphatic |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1650 | Strong | C=O Stretch (Amide I) | Amide |

| ~1550 | Strong | N-H Bend (Amide II) | Amide |

| ~1200 | Strong | C-O Stretch | Ester |

| ~750 | Medium | C-Cl Stretch | Alkyl Halide |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol, followed by a dry cloth.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-